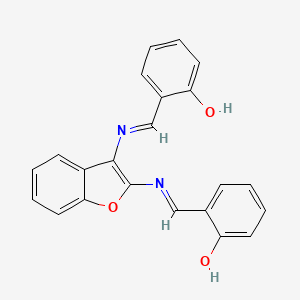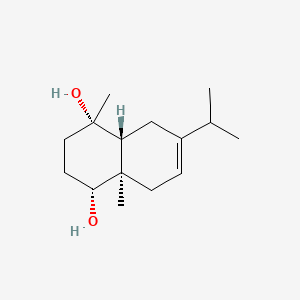
TETRAKIS(ACETATO)BIS(CYCLOPENTADIENYL)D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is an organometallic compound with the molecular formula C18H18O8V2. It is a complex of vanadium, a transition metal, and is known for its unique chemical properties and applications in various fields, including catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) can be synthesized through the reaction of vanadium pentoxide (V2O5) with cyclopentadiene (C5H6) and acetic acid (CH3COOH). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the acetate or cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, and reducing agents such as hydrogen or hydrazine. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) compounds, while reduction can produce vanadium(II) species .
Applications De Recherche Scientifique
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, particularly in the field of metallodrugs.
Mécanisme D'action
The mechanism of action of tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound facilitates reactions by providing active sites for substrate binding and transformation. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)vanadium(III)
- Tris(cyclopentadienyl)vanadium(III)
- Vanadocene dichloride
Uniqueness
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
11077-92-2 |
|---|---|
Formule moléculaire |
2C5H5.2C4H6O4V |
Poids moléculaire |
468.248 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)





